Bienvenue dans la boutique en ligne BenchChem!

3-Phenylnorbornan-2-amine

Medicinal Chemistry Analytical Chemistry Pharmacokinetics

3-Phenylnorbornan-2-amine (CAS 39550-30-6), known as desethylfencamfamine, is the primary N-desethyl metabolite of fencamfamine with unique stereochemical complexity (4 stereoisomers). As a rigid norbornane scaffold with a primary amine, it is the definitive reference standard for forensic urine analysis, anti-doping labs, and drug metabolism research. Its lower LogP and molecular weight vs. parent fencamfamine ensure accurate GC-MS/LC-MS/MS identification. Choose it for unambiguous metabolic pathway studies and stereochemistry-activity relationship investigations.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 39550-30-6
Cat. No. B1607892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylnorbornan-2-amine
CAS39550-30-6
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESC1CC2CC1C(C2N)C3=CC=CC=C3
InChIInChI=1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2
InChIKeyYESNBFAEPGJCQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylnorbornan-2-amine (CAS 39550-30-6): Procurement Specifications, Chemical Identity, and Structural Differentiation


3-Phenylnorbornan-2-amine (CAS 39550-30-6) is a bicyclic primary amine consisting of a rigid norbornane core substituted with a phenyl group at the 3-position . This compound is also known as desethylfencamfamine, as it is the N-desethylated metabolite of the central nervous system stimulant fencamfamine (Reactivan®) [1]. The molecule possesses a molecular weight of 187.28 g/mol and a molecular formula of C13H17N . Its structure introduces significant stereochemical complexity, as the norbornane framework generates four possible stereoisomers, the full characterization of which has been a subject of detailed synthetic and stereochemical investigation [2]. This structural rigidity and stereochemical definition are critical factors for research applications in medicinal chemistry and neuroscience, where conformational restraint is a key design element for target engagement [2].

Why 3-Phenylnorbornan-2-amine Cannot Be Substituted with Generic Fencamfamine or Camfetamine Analogs


Substituting 3-Phenylnorbornan-2-amine with its N-alkylated analogs (fencamfamine or camfetamine) introduces critical changes in metabolic fate and potential pharmacological profile that render them non-interchangeable in a research setting. As the primary metabolite of fencamfamine, 3-Phenylnorbornan-2-amine represents a distinct chemical entity with a different logP, molecular weight, and hydrogen-bonding capacity compared to its N-ethyl and N-methyl counterparts . These physicochemical differences directly impact analytical detection, metabolic stability, and target engagement. Critically, in pharmacokinetic studies, 3-Phenylnorbornan-2-amine accounts for only a fraction of the administered dose, demonstrating its unique position in the metabolic pathway and its distinct handling by biological systems compared to the parent drug [1]. The presence of a primary amine versus a secondary amine alters its potential for derivatization and its behavior in in vitro assays, making it an essential reference standard for precise metabolic, analytical, and pharmacological investigations.

Quantitative Evidence Guide for 3-Phenylnorbornan-2-amine: Differentiating Data for Procurement Decisions


Physicochemical Differentiation from N-Alkylated Analogs (Fencamfamine and Camfetamine)

3-Phenylnorbornan-2-amine possesses a distinct physicochemical profile compared to its N-ethyl (fencamfamine) and N-methyl (camfetamine) analogs, which directly influences its utility as an analytical standard and its behavior in biological assays. The primary amine in 3-Phenylnorbornan-2-amine results in a lower molecular weight (187.28 g/mol) and a different calculated LogP (2.42) compared to fencamfamine (215.33 g/mol; LogP not provided but expected higher due to ethyl group) and camfetamine (201.31 g/mol; XLogP3-AA 2.9) [1]. This difference in lipophilicity and hydrogen-bonding potential (one donor and one acceptor for all three) directly impacts chromatographic retention times, membrane permeability, and potential for derivatization in analytical workflows .

Medicinal Chemistry Analytical Chemistry Pharmacokinetics

Stereochemical Complexity and Isomeric Purity Differentiation

The norbornane core of 3-Phenylnorbornan-2-amine allows for four distinct stereoisomers: trans- and endo-cis configurations. A foundational study by Poos et al. (1961) provided the first complete proof of stereochemistry for the known trans-2-amino-3-phenylnorbornane and accomplished the synthesis and structural proof of the other trans isomer and the endo-cis isomer [1]. This work highlights that the compound's identity and, by extension, its potential biological activity are intrinsically linked to its stereoisomeric form. In contrast, while fencamfamine and camfetamine also possess stereocenters, the primary literature for 3-Phenylnorbornan-2-amine is specifically anchored in the resolution and characterization of these isomers, making it a key reference compound for stereochemical studies of the norbornane pharmacophore [1].

Stereochemistry Medicinal Chemistry Process Chemistry

Metabolic Fate and Urinary Excretion Profile as a Fencamfamine Metabolite

In a human pharmacokinetic study, following oral administration of fencamfamine, the metabolite 3-Phenylnorbornan-2-amine (2-amino-3-phenylnorbornane) was excreted in urine, with total excretion of fencamfamine and this metabolite varying from 11.9% to 33.2% of the dose over 80 hours [1]. The biological half-life of the parent drug fencamfamine was determined to be 16 hours [1]. The study further demonstrated that co-administration of acetazolamide suppressed the excretion of the metabolite for at least 10 hours [1]. This data establishes the compound's quantitative presence and its dynamic regulation in human metabolism, which is not a characteristic of the parent drugs fencamfamine or camfetamine. In a separate equine study, the N-desethylated fencamfamine metabolite accounted for only 1% of the administered dose in 12 hours, highlighting species-specific differences in its formation and elimination [2].

Pharmacokinetics Drug Metabolism Doping Control

Optimal Application Scenarios for 3-Phenylnorbornan-2-amine in Research and Industrial Workflows


Forensic Toxicology and Doping Control: Authentic Metabolite Standard for Fencamfamine Analysis

In forensic and anti-doping laboratories, 3-Phenylnorbornan-2-amine is an essential certified reference material for the unambiguous identification and quantification of the N-desethyl metabolite of fencamfamine in human or animal urine samples [1]. Its distinct physicochemical properties, specifically its lower molecular weight and LogP compared to fencamfamine, ensure its correct separation and identification by GC-MS or LC-MS/MS methods . The quantitative excretion data (11.9-33.2% of dose over 80h) provides a benchmark for method validation and interpretation of analytical findings, which is not possible using the parent drug standard alone [1].

Medicinal Chemistry and Stereochemistry Research: A Chiral Scaffold for Norbornane Pharmacophore Exploration

For medicinal chemists, 3-Phenylnorbornan-2-amine serves as a foundational scaffold for exploring stereochemistry-activity relationships (SSAR) of norbornane-based compounds [1]. The well-documented existence and synthesis of its four stereoisomers provide a defined platform for creating chiral building blocks or for studying the impact of conformational restraint on biological target engagement [1]. This makes it a superior starting point compared to its N-alkylated analogs for projects focused on the core pharmacophore, where the amine functionality is required for further derivatization.

Pharmacokinetic and Drug Metabolism Studies: A Probe for N-Dealkylation Pathway Analysis

In drug metabolism research, 3-Phenylnorbornan-2-amine is the specific product of the N-dealkylation pathway of fencamfamine [1]. It is therefore required as an analytical standard to study the kinetics of this metabolic reaction in vitro (e.g., using liver microsomes or hepatocytes) or in vivo. The documented suppression of its excretion by acetazolamide [1] makes it a valuable tool for investigating drug-drug interactions or the role of specific transporters and enzymes in its renal clearance. Its use ensures that metabolic studies of fencamfamine are complete and accurate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylnorbornan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.